2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropionyl chloride. This intermediate is then reacted with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, leading to inhibition of their activity. This compound may also interfere with cellular pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
Phenoxy derivatives: Compounds with phenoxy groups that show diverse chemical reactivity and biological properties.
Uniqueness: 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to the combination of the chlorophenoxy and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClN3O2S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-12(2,10(17)15-11-16-14-7-19-11)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
RNVHJUWFSGXHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=CS1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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